molecular formula C27H26N2O2 B2905502 (S)-BnPh-SaBOX CAS No. 1404433-37-9

(S)-BnPh-SaBOX

Cat. No.: B2905502
CAS No.: 1404433-37-9
M. Wt: 410.517
InChI Key: ZTYRVDVKIHBGIV-DNQXCXABSA-N
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Description

(S)-BnPh-SaBOX, also known as (S)-benzylphenyl-salen-oxazoline, is a chiral ligand widely used in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-BnPh-SaBOX typically involves the condensation of a chiral diamine with a salicylaldehyde derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The resulting Schiff base is then cyclized to form the oxazoline ring, completing the synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-BnPh-SaBOX undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the oxazoline ring acts as a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxazoline N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

(S)-BnPh-SaBOX has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric catalysis to synthesize enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of chiral drugs and pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.

Mechanism of Action

The mechanism by which (S)-BnPh-SaBOX exerts its effects involves the coordination of the ligand to a metal center, forming a chiral metal complex. This complex can then interact with substrates in a highly enantioselective manner, facilitating the formation of chiral products. The molecular targets and pathways involved include the activation of specific functional groups and the stabilization of transition states during the catalytic cycle.

Comparison with Similar Compounds

Similar Compounds

    ®-BnPh-SaBOX: The enantiomer of (S)-BnPh-SaBOX, used in similar applications but with opposite enantioselectivity.

    (S)-Ph-SaBOX: A similar compound lacking the benzyl group, which can affect the steric and electronic properties of the ligand.

    (S)-Bn-SaBOX: Another related compound with different substituents on the oxazoline ring, influencing its reactivity and selectivity.

Uniqueness

This compound is unique due to its specific combination of steric and electronic properties, which allows it to induce high enantioselectivity in a wide range of reactions. Its versatility and effectiveness in asymmetric catalysis make it a valuable tool in both academic research and industrial applications.

Properties

IUPAC Name

(4S)-4-phenyl-2-[1-phenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-27(17-20-11-5-2-6-12-20,25-28-23(18-30-25)21-13-7-3-8-14-21)26-29-24(19-31-26)22-15-9-4-10-16-22/h2-16,23-24H,17-19H2,1H3/t23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYRVDVKIHBGIV-DNQXCXABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=CC=C1)(C2=N[C@H](CO2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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